molecular formula C6H11ClFNO2 B8222040 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride

Cat. No.: B8222040
M. Wt: 183.61 g/mol
InChI Key: QJBXOLWHVJHBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H10ClFNO2 It is a derivative of acetic acid, featuring a fluorinated cyclobutyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.

    Acetic Acid Derivatization: The final step involves the formation of the acetic acid derivative, which can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine sites, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring and amino group may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
  • 2-Amino-2-(3-chlorocyclobutyl)acetic acid hydrochloride
  • 2-Amino-2-(3-bromocyclobutyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is unique due to the presence of a single fluorine atom on the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity compared to its difluorinated or halogenated counterparts. This unique structural feature may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-amino-2-(3-fluorocyclobutyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-4-1-3(2-4)5(8)6(9)10;/h3-5H,1-2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBXOLWHVJHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.